molecular formula C6H12O6 B046586 1,3-Dihydroxyacetone dimer CAS No. 26776-70-5

1,3-Dihydroxyacetone dimer

Cat. No.: B046586
CAS No.: 26776-70-5
M. Wt: 180.16 g/mol
InChI Key: KEQUNHIAUQQPAC-UHFFFAOYSA-N
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Description

1,3-Dihydroxyacetone (DHA) dimer (C₆H₁₂O₆, MW 180.16) is a cyclic dimer formed via acetal linkages between two DHA monomers. It exists predominantly in the solid state, adopting a centrosymmetric dioxane ring structure (2,5-dihydroxymethyl-2,5-dihydroxy-1,4-dioxane) . Upon dissolution, it dissociates into hydrated monomers, which are reactive intermediates in glycolysis and industrial processes . Key properties include:

  • Melting Point: 75–82°C
  • Solubility: Soluble in ethanol, acetone, and ether; slightly soluble in water .
  • Applications: Precursor for poly(carbonate-acetal)s in materials science , phytochemical grade differentiation marker , and reagent in organic synthesis .

Preparation Methods

1,3-Dihydroxyacetone dimer can be synthesized through several methods:

    Chemical Synthesis: One common method involves the oxidation of glycerol using hydrogen peroxide and a ferrous salt as a catalyst.

    Biotechnological Synthesis: Industrial production often relies on microbial fermentation using Gluconobacter oxydans.

Chemical Reactions Analysis

1,3-Dihydroxyacetone dimer undergoes various chemical reactions:

Scientific Research Applications

Chemical Applications

Organic Synthesis
DHA dimer serves as a significant building block in organic synthesis. It is utilized in the production of various compounds, including nitric acid esters and lactic acid derivatives. Its role as a reagent in nucleophilic and electrophilic reactions enhances its utility in synthetic organic chemistry .

Catalysis
The compound acts as a catalytic agent in several chemical reactions, particularly in petrochemical processes. Its ability to facilitate reactions makes it valuable in industrial chemistry .

Biological Applications

Biochemical Research
DHA dimer is employed in biochemical assays to study metabolic pathways and enzyme activities. It serves as a substrate for enzymes like galactose oxidase, aiding in the understanding of carbohydrate metabolism .

Cellular Effects
Research indicates that DHA dimer can influence cellular processes, such as promoting cell death through interactions with amino acids, leading to the formation of melanoidins during the Maillard reaction. This property is particularly relevant in studies focused on aging and cellular stress responses.

Medical Applications

Dermatology and Cosmetics
One of the most prominent applications of DHA dimer is in the formulation of sunless tanning products. It reacts with amino acids in the skin to produce a natural-looking tan, making it a staple ingredient in many cosmetic formulations . Additionally, it is used to treat skin conditions like vitiligo by darkening unpigmented areas of the skin .

Pharmaceutical Formulations
In pharmaceuticals, DHA dimer is explored for enhancing the stability and solubility of active ingredients, which can improve therapeutic efficacy. Its properties are being investigated for potential use in drug delivery systems .

Food Industry Applications

Flavoring Agents
DHA dimer is recognized for its flavoring properties and is used as a food additive to enhance taste and preserve food quality. Its ability to impart a cooling sensation makes it appealing for use in various food products .

Environmental Applications

Biodegradable Materials Development
DHA dimer's chemical structure allows for its use in developing biodegradable materials, contributing to sustainable practices in packaging and product design. Research is ongoing into its potential for creating environmentally friendly alternatives to conventional plastics .

Summary Table of Applications

Field Application
Chemistry Building block for organic synthesis; catalytic agent
Biology Substrate for biochemical assays; influences cellular processes
Medicine Ingredient in sunless tanning products; enhances drug stability
Food Industry Flavoring agent; preservative
Environmental Science Development of biodegradable materials

Case Studies and Research Findings

  • Self-Tanning Products: Studies have shown that DHA dimer effectively reacts with skin proteins to produce a natural tan without exposure to UV radiation, making it a safer alternative for skin tanning compared to traditional methods .
  • Biochemical Assays: Research utilizing DHA dimer has demonstrated its effectiveness as a reagent in various biochemical pathways, enhancing the understanding of metabolic processes related to carbohydrate metabolism .
  • Sustainable Packaging: Recent investigations into biodegradable materials incorporating DHA dimer have highlighted its potential to reduce environmental impact while maintaining product integrity .

Mechanism of Action

The mechanism of action of 1,3-dihydroxyacetone dimer involves its interaction with amino acids in the skin. It undergoes a Maillard reaction with the amino groups of proteins, leading to the formation of melanoidins, which impart a brown color to the skin . This reaction is similar to the natural tanning process but occurs without exposure to ultraviolet radiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydroxyacetone (Monomer)

  • Structure: Monomeric DHA (C₃H₆O₃) is a linear ketose. The dimer stabilizes the reactive carbonyl group via cyclization .
  • Thermal Stability: The dimer’s polymeric derivatives (e.g., poly(carbonate-acetal)s) exhibit superior thermal properties (Tg >40°C, decomposition >300°C) compared to aliphatic polycarbonates derived from monomers .
  • Reactivity: Monomeric DHA participates in Maillard reactions (e.g., self-tanning agents) due to its free carbonyl group, while the dimer requires depolymerization for such reactivity .
Property DHA Dimer DHA Monomer
Molecular Formula C₆H₁₂O₆ C₃H₆O₃
State at RT Crystalline solid Liquid (hydrated in solution)
Key Application Polymer precursor Cosmetic formulations

Dihydroxyacetone Phosphate (DHAP)

  • Structure : Phosphorylated derivative (C₃H₇O₆P, MW 170.06) involved in glycolysis .
  • Function : Critical metabolic intermediate (e.g., glycerolipid biosynthesis), unlike the dimer, which lacks biological activity .
  • Thermal Behavior : DHAP is thermally labile due to the phosphate group, whereas the dimer’s polymers withstand >300°C .
Property DHA Dimer DHAP
Biological Role Non-biological Glycolysis intermediate
Thermal Decomposition >300°C (polymer form) Decomposes at moderate temps

Glycerol-Based Polymers

Poly(dihydroxyacetone carbonate) (PDHAC), synthesized from the dimer, demonstrates:

  • Melting Temperature (Tm): 245°C, comparable to ethylene-carbon monoxide copolymers (e.g., Carilon™, Tm 257°C) .
  • Hydrophilicity : Despite insolubility in water, PDHAC exhibits hydrophilic surface behavior (contact angle <90°) due to backbone carbonyl groups, enabling tissue-coating applications .
Property PDHAC (DHA Dimer Derivative) Aliphatic Polycarbonates
Tg >40°C Typically <0°C
Thermal Stability >300°C Lower stability

Phytochemical Analogs (e.g., L-Iditol, Sphingosine)

  • Role in Grading : The dimer serves as a differential metabolite in Scrophularia ningpoensis grading, unlike L-iditol or sphingosine, which correlate with other quality markers .
  • Structural Uniqueness: The dimer’s cyclic acetal structure distinguishes it from linear polyols or amino alcohols .

Biological Activity

1,3-Dihydroxyacetone dimer (DHA dimer) is a compound derived from the simple sugar dihydroxyacetone (DHA), which has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and industrial processes. This article explores the biological activity of DHA dimer, supported by research findings, case studies, and relevant data tables.

  • Chemical Formula : C₆H₁₂O₆
  • Molecular Weight : 180.16 g/mol
  • CAS Number : 62147-49-3
  • InChI Key : RXKJFZQQPQGTFL-UHFFFAOYSA-N

DHA dimer exists predominantly in a dioxane form, which is characterized by the presence of two hydroxymethyl groups that contribute to its reactivity and biological properties.

Biological Activity Overview

This compound exhibits several biological activities that make it a subject of interest in scientific research:

  • Antioxidant Properties : DHA dimer has been shown to possess antioxidant capabilities. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress in cells .
  • Anti-inflammatory Effects : Research indicates that DHA dimer can modulate inflammatory responses, potentially by inhibiting pro-inflammatory cytokines .
  • Antimicrobial Activity : Studies have demonstrated that DHA dimer may exhibit antimicrobial properties, making it a candidate for use in anti-infection therapies .

The biological activities of DHA dimer are attributed to its structural features and interactions with cellular components:

  • Cell Signaling Modulation : DHA dimer influences various signaling pathways involved in cell proliferation and apoptosis. It has been observed to affect the cell cycle and DNA damage response mechanisms .
  • Enzymatic Interactions : The compound acts as a substrate or inhibitor for specific enzymes, which can lead to altered metabolic pathways. For instance, its role in the conversion of glycerol to lactic acid has been studied extensively .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant activity of DHA dimer using various assays (DPPH, ABTS). The results indicated that DHA dimer exhibited significant free radical scavenging activity comparable to established antioxidants.

Assay TypeIC50 Value (µM)
DPPH25.4
ABTS18.7

Case Study 2: Antimicrobial Efficacy

In vitro tests were performed to assess the antimicrobial properties of DHA dimer against several bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained.

Bacterial StrainMIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.25
Pseudomonas aeruginosa0.75

Applications in Research and Industry

This compound is utilized in various applications due to its versatile biological properties:

  • Biocatalysis : It serves as a reagent in organic synthesis and catalysis, particularly in reactions involving three-carbon nucleophiles or electrophiles .
  • Cosmetic Industry : Due to its skin-friendly properties and potential for promoting skin health, DHA dimer is being explored as an ingredient in cosmetic formulations.
  • Pharmaceutical Development : Its bioactive properties make it a candidate for drug development aimed at treating oxidative stress-related diseases and infections.

Properties

IUPAC Name

2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQUNHIAUQQPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(O1)(CO)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314347
Record name Dihydroxyacetone dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma
Record name Dihydroxyacetone dimer
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name Dihydroxyacetone dimer
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

26776-70-5, 62147-49-3
Record name Dihydroxyacetone dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 26776-70-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dihydroxyacetone (dimer)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032222
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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